molecular formula C13H16N2OS B3100606 (1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methanol CAS No. 137309-95-6

(1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methanol

Cat. No. B3100606
M. Wt: 248.35 g/mol
InChI Key: YFPHYZQGLSKXQE-UHFFFAOYSA-N
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Description

“(1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methanol” is a chemical compound that has been studied for its potential medicinal properties . It is a derivative of benzothiazole, a heterocyclic compound with a benzene ring fused to a thiazole ring .


Synthesis Analysis

The synthesis of benzothiazole derivatives, such as “(1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methanol”, can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular structure of “(1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methanol” was analyzed based on IR, 1H, 13C NMR, and mass spectral data . The structure includes a benzothiazole ring and a piperidine ring, which are connected by a methanol group .

Scientific Research Applications

Anti-Mycobacterial Properties

The scaffold of benzo[d]thiazol-2-yl(piperazin-1-yl)methanone, closely related to (1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methanol, has been identified as a new anti-mycobacterial chemotype. This compound has shown potential anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain, with some derivatives exhibiting low cytotoxicity and promising therapeutic indices (Pancholia et al., 2016).

Crystal Structure Analysis

Several studies have focused on synthesizing and characterizing compounds structurally similar to (1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methanol. These studies involve X-ray crystallography to determine the crystalline structures and conformation of the compounds, providing insights into their molecular interactions and properties. For example, 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol and 1-(2-Nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol are two such compounds analyzed in this manner (Benakaprasad et al., 2007; Prasad et al., 2008).

Future Directions

The future directions for the study of “(1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methanol” could involve further exploration of its potential medicinal properties. For instance, benzothiazole derivatives have been studied for their anti-inflammatory and anti-tubercular activities , suggesting that this compound may also have similar properties worth investigating.

properties

IUPAC Name

[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2OS/c16-9-10-5-7-15(8-6-10)13-14-11-3-1-2-4-12(11)17-13/h1-4,10,16H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFPHYZQGLSKXQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901269286
Record name 1-(2-Benzothiazolyl)-4-piperidinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901269286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methanol

CAS RN

137309-95-6
Record name 1-(2-Benzothiazolyl)-4-piperidinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137309-95-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Benzothiazolyl)-4-piperidinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901269286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

30 g of 4-hydroxymethylpiperidine, 44 g of 2-chlorobenzothiazole and 72 g of potassium carbonate are reacted in 600 ml of acetonitrile under reflux overnight. After filtration and evaporation of the solvent, the residue is taken up in 200 ml of ethyl acetate and extracted with 1 N hydrochloric acid. The aqueous phase is made alkaline with caustic soda and extracted with dichloromethane. The expected product is obtained by drying and evaporation.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
44 g
Type
reactant
Reaction Step One
Quantity
72 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
A Ghidini - 2021 - repository.unipr.it
The enzyme N-Acylethanolamine Acid Amidase (NAAA) is a cysteine hydrolase localized in the lysomes of immune system cells. Its role is to convert the lipidic antinflammatory signal …
Number of citations: 0 www.repository.unipr.it
MJ Cheng - 2022 - repositories.lib.utexas.edu
Convergent asymmetric construction of CC bonds is an important challenge in modern catalysis. This thesis focuses on using iridium catalysis to achieve asymmetric couplings of allylic …
Number of citations: 0 repositories.lib.utexas.edu

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